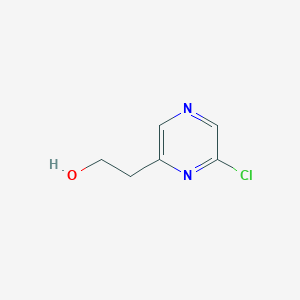
5-Hydroxy-2-methoxycarbonylaminobenzimidazole; 5-HydroxyMBC; 5-Hydroxycarbendazim; Methyl 5-hydroxybenzimidazol-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-methoxycarbonylaminobenzimidazole, also known as 5-HydroxyMBC, 5-Hydroxycarbendazim, or Methyl 5-hydroxybenzimidazol-2-ylcarbamate, is a chemical compound with the molecular formula C9H9N3O3. It is a derivative of benzimidazole and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methoxycarbonylaminobenzimidazole typically involves the reaction of 5-hydroxybenzimidazole with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable base such as sodium hydroxide .
Industrial Production Methods
Industrial production of 5-Hydroxy-2-methoxycarbonylaminobenzimidazole follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methoxycarbonylaminobenzimidazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of 5-hydroxybenzimidazole-2-carboxylic acid.
Reduction: Formation of 5-amino-2-methoxycarbonylaminobenzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
5-Hydroxy-2-methoxycarbonylaminobenzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methoxycarbonylaminobenzimidazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Carbendazim: A widely used fungicide with a similar structure but lacks the hydroxyl group.
Albendazole: An anthelmintic drug with a similar benzimidazole core but different substituents.
Mebendazole: Another anthelmintic drug with a similar structure but different functional groups.
Uniqueness
5-Hydroxy-2-methoxycarbonylaminobenzimidazole is unique due to the presence of both hydroxyl and methoxycarbonyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 3-oxo-6-phenylmethoxyhexanoate |
InChI |
InChI=1S/C15H20O4/c1-2-19-15(17)11-14(16)9-6-10-18-12-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3 |
InChI Key |
ZGGLXDWYBLNMDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


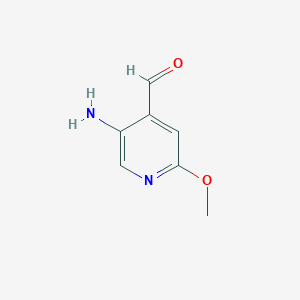
![(5R,6S)-Allyl 6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13452937.png)

![{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13452951.png)

![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13452959.png)
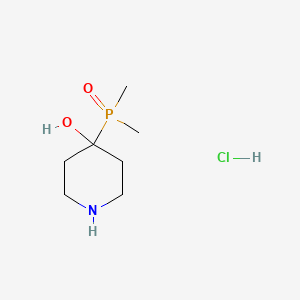
![1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13452973.png)
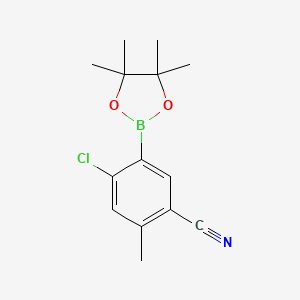
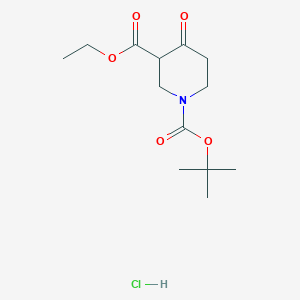
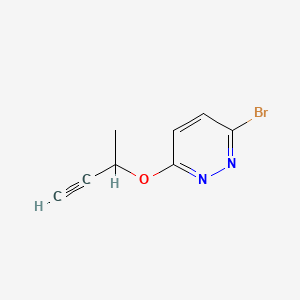

![{5-Oxaspiro[3.4]octan-2-yl}methanol](/img/structure/B13453014.png)
